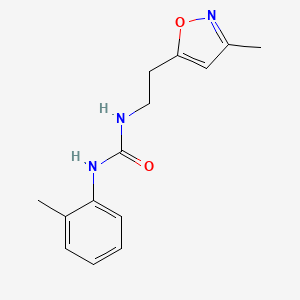![molecular formula C21H23FN4O2 B2940058 N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide CAS No. 1326909-77-6](/img/structure/B2940058.png)
N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing a range of derivatives and evaluating their potential biological activities. For instance, the development of novel pyrazole, isoxazole, and benzoxazepine derivatives has been explored for their antimicrobial and anti-inflammatory properties. These compounds were prepared using multi-component cyclo-condensation reactions and evaluated for their efficacy against various bacterial and fungal strains. Some derivatives demonstrated significant anti-inflammatory activity as well (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds underwent evaluation for their antimicrobial and antifungal activities, showing significant potency against various pathogens, suggesting their potential as new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, comprehensive reviews have highlighted the development of compounds targeting various viral infections. This includes cyclotriazadisulfonamide compounds and their structurally related analogues, offering new strategies for treating hemorrhagic fever virus infections and potentially preventing HIV infections (De Clercq, 2009).
Anticancer Agents
The search for effective anticancer agents has led to the design, synthesis, and evaluation of pyrazole derivatives as potential inhibitors of topoisomerase IIα, a key enzyme involved in DNA replication. These compounds were tested against various cancer cell lines, demonstrating promising cytotoxicity and highlighting their potential as anticancer agents (Alam et al., 2016).
Immunomodulating Activity
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity have also been investigated. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting their potential use in modulating immune responses (Doria et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-16-8-6-15(7-9-16)18-14-19-21(28)25(12-13-26(19)24-18)11-10-20(27)23-17-4-2-1-3-5-17/h6-9,12-14,17H,1-5,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVUVIIWKDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

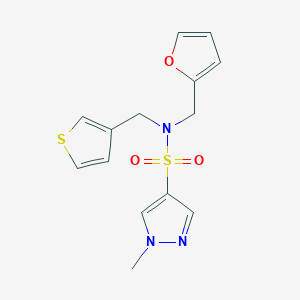

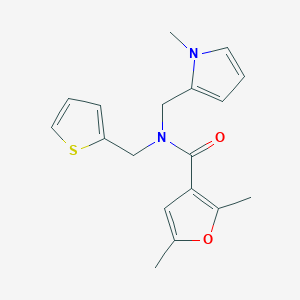
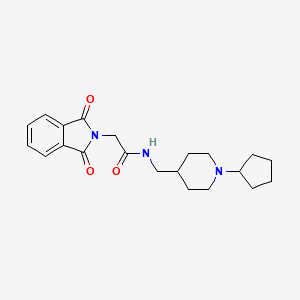
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
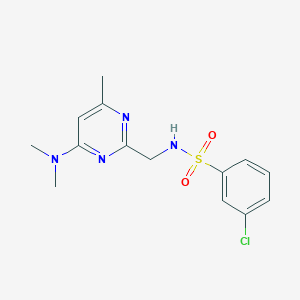
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)
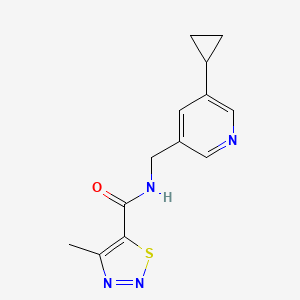
![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)
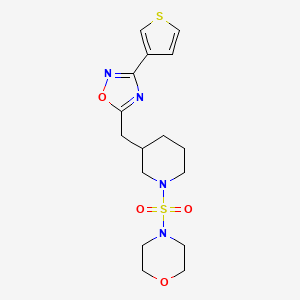
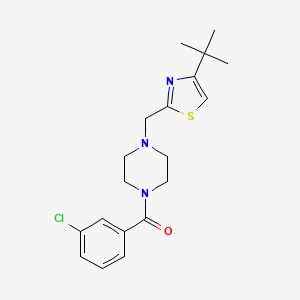

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)
